L 152804

Description

Properties

IUPAC Name |

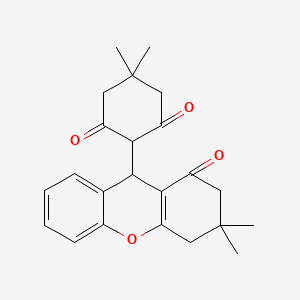

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDXIHYKAGHZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6508-43-6 | |

| Record name | L-152804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6508-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-152804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9351PWPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of L-152804: A Selective Neuropeptide Y Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-152804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This technical guide provides an in-depth overview of the mechanism of action of L-152804, detailing its binding affinity, in vitro functional activity, and in vivo effects on feeding behavior. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central nervous system and plays a crucial role in regulating food intake, energy homeostasis, and other physiological processes.[2] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in the orexigenic (appetite-stimulating) effects of NPY. L-152804 has emerged as a valuable pharmacological tool for elucidating the physiological roles of the NPY Y5 receptor due to its high affinity and selectivity.[1] Understanding its mechanism of action is critical for the development of therapeutic agents targeting the NPYergic system for conditions such as obesity and eating disorders.

Physicochemical Properties

| Property | Value |

| Chemical Name | 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-1H-xanthen-1-one-9-yl)-1,3-cyclohexanedione |

| Molecular Formula | C23H26O4 |

| Molecular Weight | 366.46 g/mol |

| CAS Number | 6508-43-6 |

| Solubility | Soluble to 100 mM in DMSO |

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of L-152804 with Neuropeptide Y receptors.

Table 1: Binding Affinity (Ki) of L-152804

| Receptor | Species | Ki (nM) | Radioligand | Cell Line | Reference |

| NPY Y5 | Human | 26 | [125I]Peptide YY | CHO | [3] |

| NPY Y5 | Rat | 31 | [125I]Peptide YY | COS-7 | [3] |

| NPY Y1 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |

| NPY Y2 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |

| NPY Y4 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |

Table 2: Functional Antagonist Activity (IC50) of L-152804

| Assay | Receptor | Agonist | IC50 (nM) | Cell Line | Reference |

| Intracellular Ca2+ Mobilization | Human NPY Y5 | 100 nM NPY | 210 | LM(tk-) | [3] |

Mechanism of Action: NPY Y5 Receptor Signaling

The NPY Y5 receptor is a G-protein coupled receptor that primarily signals through Gi/o and Gq pathways.[2][4] Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the Y5 receptor initiates a cascade of intracellular events. L-152804 acts as a competitive antagonist, binding to the Y5 receptor and preventing the binding of these endogenous agonists, thereby inhibiting downstream signaling.

Caption: NPY Y5 Receptor Signaling Pathway and Antagonism by L-152804.

Experimental Protocols

In Vitro Assays

This assay quantifies the affinity of L-152804 for the NPY Y5 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or COS-7 cells stably expressing the human or rat NPY Y5 receptor, respectively.[3]

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using Bradford assay).

-

-

Binding Assay Protocol:

-

In a 96-well plate, combine cell membranes (20-40 µg protein), [125I]Peptide YY (final concentration ~50 pM), and varying concentrations of L-152804 (e.g., 10^-11 to 10^-5 M) in a total volume of 250 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

Define non-specific binding using a high concentration of unlabeled NPY (e.g., 1 µM).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of L-152804 that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of L-152804 to block the increase in intracellular calcium induced by an NPY Y5 receptor agonist.

-

Cell Line: LM(tk-) cells stably expressing the human NPY Y5 receptor.[3]

-

Assay Protocol:

-

Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of L-152804 or vehicle for 15-30 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a fixed concentration of NPY (e.g., 100 nM) to stimulate the Y5 receptor.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).

-

Determine the IC50 value of L-152804 by plotting the inhibition of the calcium response against the concentration of L-152804 and fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental Workflow for the Characterization of L-152804.

In Vivo Assays

This experiment assesses the ability of L-152804 to block the orexigenic effects of NPY Y5 receptor agonists in vivo.

-

Animals: Male Sprague-Dawley rats.

-

Housing and Acclimation:

-

House rats individually in a temperature- and light-controlled environment (12:12 h light-dark cycle).

-

Provide ad libitum access to standard chow and water.

-

Handle rats daily for at least one week prior to the experiment to acclimate them to the procedures.

-

-

Surgical Preparation (for i.c.v. administration):

-

Anesthetize rats and place them in a stereotaxic frame.

-

Implant a permanent guide cannula into the lateral cerebral ventricle.

-

Allow at least one week for recovery from surgery.

-

-

Experimental Protocol:

-

Ensure rats are fully satiated by providing free access to food until the start of the experiment.

-

Administer L-152804 either intracerebroventricularly (i.c.v.; e.g., 30 µg) or orally (p.o.; e.g., 10 mg/kg).

-

After a pre-determined time (e.g., 30 minutes for i.c.v., 60 minutes for p.o.), administer an i.c.v. injection of a Y5 receptor agonist, such as bovine pancreatic polypeptide (bPP; a Y4/Y5 agonist) or NPY.

-

Immediately provide a pre-weighed amount of food.

-

Measure cumulative food intake at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

-

-

Data Analysis:

-

Compare the food intake in L-152804-treated groups to vehicle-treated control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

L-152804 is a highly selective and potent antagonist of the Neuropeptide Y Y5 receptor. Its mechanism of action involves the competitive blockade of NPY and PYY binding to the Y5 receptor, leading to the inhibition of downstream signaling pathways, including the modulation of intracellular calcium levels. In vivo, L-152804 effectively attenuates the orexigenic effects of Y5 receptor agonists. These properties establish L-152804 as a critical research tool for investigating the physiological and pathophysiological roles of the NPY Y5 receptor, particularly in the context of appetite regulation and energy balance. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other compounds targeting the NPYergic system.

References

L-152804: A Technical Guide to a Selective Neuropeptide Y Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a plethora of physiological processes, including the regulation of food intake, energy expenditure, and circadian rhythms. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y5 receptor subtype is of particular interest to researchers in the field of obesity and metabolic disorders. The NPY Y5 receptor is densely expressed in hypothalamic nuclei known to regulate feeding behavior, and its activation has been shown to potently stimulate food intake.

L-152804 is a potent and selective, non-peptide antagonist of the neuropeptide Y Y5 receptor. Its ability to be administered orally and to penetrate the blood-brain barrier makes it a valuable pharmacological tool for investigating the physiological roles of the Y5 receptor in both central and peripheral systems.[1][2] This technical guide provides an in-depth overview of L-152804, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-152804, facilitating a clear comparison of its pharmacological properties.

Table 1: Binding Affinity of L-152804 for Neuropeptide Y Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) |

| Y5 | Human | [125I]Peptide YY | 26[1] |

| Y5 | Rat | [125I]Peptide YY | 31[1] |

Table 2: In Vitro Functional Antagonism of L-152804

| Assay | Cell Line | Agonist | IC50 (nM) |

| Calcium Mobilization | LMtk cells expressing human Y5 receptors | Neuropeptide Y (100 nM) | 210[1] |

Table 3: In Vivo Efficacy of L-152804 on Food Intake in Satiated Sprague-Dawley Rats

| Agonist (Intracerebroventricular) | L-152804 Dose and Route | Outcome |

| Bovine Pancreatic Peptide (bPP; 5 µg) | 30 µg (ICV) | Significantly inhibited food intake[1] |

| Bovine Pancreatic Peptide (bPP; 5 µg) | 10 mg/kg (Oral) | Significantly inhibited food intake[1] |

| Neuropeptide Y (NPY; 5 µg) | Not specified | Did not significantly inhibit food intake[1] |

Neuropeptide Y Y5 Receptor Signaling Pathway

The neuropeptide Y Y5 receptor is a Gi protein-coupled receptor.[3] Upon activation by an agonist such as NPY, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This inhibition of the cAMP/PKA pathway is a key signaling event. Additionally, Y5 receptor activation can lead to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[5] These events can subsequently activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] Furthermore, Y5 receptor signaling has been shown to involve the activation of the small GTPase RhoA, which plays a role in cytoskeleton remodeling and cell motility.[7]

Caption: NPY Y5 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of L-152804 are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human or rat Y5 receptor (e.g., HEK293 or LMtk cells) to confluence.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]Peptide YY), and varying concentrations of the unlabeled test compound (L-152804).

-

For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a non-radiolabeled NPY analog.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (Calcium Mobilization)

This assay is used to determine the functional antagonistic activity of a compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the human Y5 receptor (e.g., LMtk cells) in appropriate media.

-

Seed the cells into 96-well, black-walled, clear-bottom plates and allow them to adhere and grow to a suitable confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for approximately 1 hour to allow the cells to take up the dye.

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader capable of kinetic measurements.

-

Add varying concentrations of the antagonist (L-152804) to the wells and incubate for a short period.

-

Initiate the fluorescence reading and, after establishing a baseline, add a fixed concentration of an agonist (e.g., NPY) to stimulate the Y5 receptor.

-

Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

-

Plot the normalized response as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

-

In Vivo Feeding Studies in Rodents

These studies are designed to evaluate the effect of a compound on food intake in a living organism.

Caption: Workflow for an in vivo feeding study.

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats, individually housed in a controlled environment (temperature, light-dark cycle).

-

For intracerebroventricular (ICV) administration, surgically implant a guide cannula into a cerebral ventricle (e.g., the lateral or third ventricle) under anesthesia. Allow for a recovery period.

-

Acclimate the animals to the experimental procedures, including handling and mock injections or gavage.

-

-

Experimental Procedure:

-

Animals may be satiated (with free access to food and water) or food-deprived for a period (e.g., 18 hours) to stimulate a robust feeding response.

-

Administer L-152804 or its vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or ICV injection).

-

After a predetermined pretreatment time, administer the Y5 receptor agonist (e.g., bovine pancreatic peptide) or saline via the ICV route.

-

Immediately after agonist administration, present the animals with a pre-weighed amount of standard chow.

-

-

Data Collection and Analysis:

-

Measure the amount of food consumed at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake between the different treatment groups.

-

Pharmacokinetic and Pharmacodynamic Properties

The pharmacodynamics of L-152804 are characterized by its dose-dependent inhibition of agonist-induced food intake.[2] The duration of its anorectic effect in preclinical models would be a valuable piece of information for designing longer-term studies.

Conclusion

L-152804 is a well-characterized, potent, and selective antagonist of the neuropeptide Y Y5 receptor. Its favorable in vitro and in vivo pharmacological profile, including oral bioavailability and brain penetrance, establishes it as a valuable research tool for elucidating the physiological and pathophysiological roles of the Y5 receptor. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers utilizing L-152804 in their investigations into energy homeostasis, obesity, and other NPY-mediated processes.

References

- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of L-152,804: A Technical Guide to a Potent and Selective NPY Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-152,804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy balance. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of L-152,804. It includes a summary of its pharmacological data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and the workflows used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the NPY system and the development of anti-obesity therapeutics.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, energy homeostasis, and circadian rhythms. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is of particular interest due to its pronounced role in mediating the orexigenic (appetite-stimulating) effects of NPY. The development of selective antagonists for the NPY Y5 receptor has therefore been a key strategy in the pursuit of novel anti-obesity drugs.

L-152,804, a xanthenone derivative, emerged from these efforts as a potent and selective antagonist of the human NPY Y5 receptor.[1][2] It exhibits high binding affinity for the Y5 receptor and demonstrates in vivo efficacy in reducing food intake, highlighting its potential as a therapeutic agent for the management of obesity. This guide details the key scientific data and methodologies related to this important research molecule.

Quantitative Pharmacological Data

The pharmacological profile of L-152,804 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Binding Affinity and Functional Activity of L-152,804

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | Y5 | 26 nM | [1][2] |

| Rat | Y5 | 31 nM | [2] | |

| Selectivity | Human | Y1, Y2, Y4 | >300-fold | [1] |

| IC50 | Human | Y5 | 210 nM | [2] |

Table 2: In Vivo Efficacy of L-152,804

| Administration Route | Dose | Species | Model | Effect | Reference |

| Intracerebroventricular (i.c.v.) | 30 µg | Rat | bPP-induced feeding | Significant inhibition of food intake | [2] |

| Oral (p.o.) | 10 mg/kg | Rat | bPP-induced feeding | Significant inhibition of food intake | [2] |

Synthesis of L-152,804

L-152,804, with the chemical name 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, is a xanthenone derivative. While a specific, detailed synthesis protocol from its original discovery is not publicly available, its structure strongly suggests a synthesis route based on the well-established, acid-catalyzed, three-component condensation reaction of an aromatic aldehyde, a cyclic 1,3-dicarbonyl compound, and another active methylene (B1212753) compound.

Based on analogous syntheses of similar xanthenone structures, the following protocol is proposed:

Proposed Synthesis Protocol:

Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of L-152,804.

Materials:

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

-

2-Hydroxybenzaldehyde

-

Catalyst (e.g., p-toluenesulfonic acid, L-proline, or another suitable acid or organocatalyst)

-

Solvent (e.g., ethanol, acetonitrile, or a similar polar solvent)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2 equivalents of dimedone and 1 equivalent of 2-hydroxybenzaldehyde in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the chosen acid or organocatalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure L-152,804.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of L-152,804.

NPY Y5 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-152,804 for the NPY Y5 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human or rat NPY Y5 receptor (e.g., HEK293, CHO cells).

-

Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable radiolabeled Y5 receptor agonist.

-

L-152,804 at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled NPY or another potent Y5 receptor ligand.

-

Assay buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [125I]-PYY (at a concentration near its Kd), and varying concentrations of L-152,804 in the assay buffer. For total binding, omit L-152,804. For non-specific binding, add a high concentration of unlabeled NPY.

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-152,804. Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of L-152,804 to inhibit the NPY-induced increase in intracellular calcium concentration.

Materials:

-

A cell line stably expressing the human NPY Y5 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi or Gαq/i5 chimera).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

NPY (agonist).

-

L-152,804 at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.

-

Pre-incubation with Antagonist: Add varying concentrations of L-152,804 to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds.

-

Agonist Injection and Kinetic Reading: Use the plate reader's injector to add a fixed concentration of NPY (typically a concentration that gives a submaximal to maximal response, e.g., EC80) to each well and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of L-152,804. Use non-linear regression to determine the IC50 value, which represents the concentration of L-152,804 that inhibits 50% of the NPY-induced calcium response.

In Vivo Bovine Pancreatic Polypeptide (bPP)-Induced Feeding Study in Rats

This in vivo assay evaluates the ability of L-152,804 to block the orexigenic effects of a Y5 receptor agonist.

Materials:

-

Male Sprague-Dawley rats.

-

Bovine Pancreatic Polypeptide (bPP) - a Y4/Y5 receptor agonist.

-

L-152,804.

-

Vehicle for drug administration (e.g., for oral administration: 0.5% methylcellulose (B11928114) in water; for i.c.v. injection: sterile saline).

-

Stereotaxic apparatus for i.c.v. injections.

-

Metabolic cages for monitoring food intake.

Procedure:

-

Animal Acclimation and Cannulation (for i.c.v. studies): Acclimate the rats to the housing conditions and handling for at least one week. For i.c.v. administration, surgically implant a guide cannula into the lateral ventricle of the brain under anesthesia using a stereotaxic apparatus. Allow the animals to recover for at least one week post-surgery.

-

Fasting: To ensure a robust feeding response, fast the animals for a period (e.g., 18-24 hours) before the experiment, with free access to water.

-

Drug Administration:

-

Oral (p.o.): Administer L-152,804 or vehicle by oral gavage at a specific time point before the agonist injection (e.g., 60 minutes).

-

Intracerebroventricular (i.c.v.): Administer L-152,804 or vehicle directly into the lateral ventricle through the implanted cannula.

-

-

Agonist Administration: At time zero, administer bPP via i.c.v. injection to stimulate food intake.

-

Food Intake Measurement: Immediately after the bPP injection, return the rats to their cages with a pre-weighed amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, and 4 hours).

-

Data Analysis: Compare the food intake of the L-152,804-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA) to determine if L-152,804 significantly inhibits bPP-induced feeding.

Signaling Pathways and Experimental Workflows

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change that activates intracellular signaling cascades.

Caption: NPY Y5 receptor signaling pathway.

Experimental Workflow for Screening NPY Y5 Receptor Antagonists

The discovery of novel NPY Y5 receptor antagonists like L-152,804 typically follows a structured screening cascade.

Caption: Experimental workflow for NPY Y5 antagonist screening.

Conclusion

L-152,804 stands as a significant tool compound for the study of the NPY Y5 receptor and its role in energy homeostasis. Its high potency and selectivity, coupled with its oral bioavailability and central nervous system penetration, make it an invaluable asset for both in vitro and in vivo research. The data and protocols presented in this technical guide provide a comprehensive resource for scientists working to further elucidate the physiological functions of the NPY Y5 receptor and to develop next-generation therapeutics targeting this important pathway.

References

L-152804 (CAS Number: 6508-43-6): A Technical Whitepaper on a Selective Neuropeptide Y Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. L-152804 has been investigated for its potential therapeutic applications, primarily in the regulation of food intake and energy homeostasis. This guide synthesizes key data on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Core Compound Information

L-152804, with the chemical name 2-(3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione, is a small molecule that has been instrumental in elucidating the physiological roles of the NPY Y5 receptor.

| Property | Value | Reference |

| CAS Number | 6508-43-6 | [1] |

| Molecular Formula | C23H26O4 | [2] |

| Molecular Weight | 366.46 g/mol | [2] |

| Melting Point | 207-208 °C | [3] |

| Boiling Point | 513.7±50.0 °C (Predicted) | [3] |

| Density | 1.20±0.1 g/cm3 (Predicted) | [3] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Storage | Desiccate at +4°C | [2][3] |

Biological Activity and Selectivity

L-152804 is characterized by its high affinity and selectivity for the human Neuropeptide Y Y5 receptor (hY5). This selectivity is crucial for its utility as a research tool and potential therapeutic agent, minimizing off-target effects.

| Parameter | Species | Value | Reference |

| Ki (hY5) | Human | 26 nM | [4][5][6] |

| Ki (rY5) | Rat | 31 nM | [4][6] |

| IC50 (hY5) | Human | 210 nM (inhibition of NPY-induced Ca2+ increase) | [4][6] |

| Selectivity | - | >300-fold over hY1, hY2, and hY4 receptors | [2] |

Mechanism of Action: NPY Y5 Receptor Signaling

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[7] Upon binding of endogenous ligands like Neuropeptide Y, the receptor initiates a signaling cascade that influences various cellular processes. L-152804 acts as a competitive antagonist, blocking the binding of NPY and thereby inhibiting these downstream effects.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y5 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth and motility, respectively.[4][5][8]

Synthesis

The synthesis of L-152804 involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (B117516) with an appropriate aldehyde to form the xanthenone core structure.[9][10][11] A general approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an aryl aldehyde in the presence of a catalyst.[10] This is a multi-step process that can be adapted to produce a variety of substituted xanthenones.

Preclinical Studies and In Vivo Efficacy

L-152804 has demonstrated significant effects on food intake and body weight in preclinical models. It is orally active and centrally penetrant, making it a valuable tool for in vivo studies.[4][6]

Anorexigenic Effects

-

Bovine Pancreatic Polypeptide (bPP)-Induced Feeding: Intracerebroventricular (i.c.v.) administration of 30 µg or oral administration of 10 mg/kg of L-152804 significantly inhibited food intake induced by i.c.v.-injected bPP (a Y4/Y5 agonist) in satiated rats.[4][6]

-

NPY-Induced Feeding: Interestingly, L-152804 did not significantly inhibit food intake induced by i.c.v. administration of NPY (a Y1, Y2, Y5 agonist), suggesting a complex interplay of NPY receptors in feeding regulation.[4][6]

-

Diet-Induced Obesity: In diet-induced obese mice, a Y5 antagonist caused weight loss by modulating both food intake and energy expenditure.[3][12] A pair-feeding study revealed that the weight loss was not solely due to reduced food intake, as the antagonist-treated group showed increased thermogenesis compared to the pair-fed group.[3][12]

Effects on Alcohol Self-Administration

-

L-152804 has been shown to decrease alcohol self-administration in inbred alcohol-preferring (iP) rats, suggesting a role for the NPY Y5 receptor in the reinforcing effects of alcohol.[2]

Clinical Trials

A thorough review of the literature and clinical trial registries indicates that while other NPY Y5 receptor antagonists, such as MK-0557, have been evaluated in clinical trials for obesity, there is no publicly available information on clinical trials conducted specifically with L-152804.[12][13] The results with MK-0557 showed statistically significant but not clinically meaningful weight loss, suggesting that targeting only the NPY5R may not be sufficient for a robust anti-obesity therapy in humans.[12]

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of L-152804 and other NPY Y5 receptor antagonists.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the binding affinity (Ki) of L-152804 for the NPY Y5 receptor.

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human NPY Y5 receptor. Cells are harvested, homogenized in a buffered solution, and subjected to differential centrifugation to isolate the membrane fraction.[2][10] The final membrane pellet is resuspended in a binding buffer.

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [125I]PYY) and varying concentrations of the unlabeled competitor compound (L-152804). The incubation is carried out at a specific temperature for a set duration to reach equilibrium.[6][14]

-

Separation and Detection: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.[2][6]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[10]

References

- 1. Wistar rats acquire and maintain self-administration of 20 % ethanol without water deprivation, saccharin/sucrose fading, or extended access training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] A Pair-Feeding Study Reveals That a Y5 Antagonist Causes Weight Loss in Diet-Induced Obese Mice by Modulating Food Intake and Energy Expenditure | Semantic Scholar [semanticscholar.org]

- 9. NPY-induced feeding: pharmacological characterization using selective opioid antagonists and antisense probes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. ispub.com [ispub.com]

- 14. giffordbioscience.com [giffordbioscience.com]

L-152804: A Technical Guide to a Selective Neuropeptide Y Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of obesity, metabolic disorders, and alcoholism.

Chemical Structure and Properties

L-152804, with the IUPAC name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione, is a structurally complex small molecule.[1] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of L-152804

| Identifier | Value |

| IUPAC Name | 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione |

| CAS Number | 6508-43-6[1] |

| Molecular Formula | C₂₃H₂₆O₄[1] |

| SMILES | CC1(C)CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C |

| InChI Key | XQDXIHYKAGHZRX-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of L-152804

| Property | Value | Source |

| Molecular Weight | 366.46 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Desiccate at +4°C | [1] |

Pharmacological Properties

L-152804 is a potent and highly selective antagonist for the Neuropeptide Y Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in the regulation of food intake and energy balance.

Table 3: Pharmacological Profile of L-152804

| Parameter | Value | Species |

| Kᵢ (Y5 Receptor) | 26 nM | Human[3][4] |

| Selectivity | >300-fold over hY1, hY2, and hY4 receptors | Human[3] |

| Biological Activity | Orally active, centrally penetrant | in vivo[3][4] |

Mechanism of Action and Signaling Pathway

The NPY Y5 receptor is a Gαi-coupled receptor. Upon activation by its endogenous ligand, Neuropeptide Y, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-152804 exerts its antagonistic effect by binding to the Y5 receptor and preventing this signaling cascade. The downstream effects of Y5 receptor activation include the modulation of various kinases, such as the extracellular signal-regulated kinase (ERK1/2), and the activation of the RhoA pathway, which is involved in cell motility.[5]

References

- 1. rndsystems.com [rndsystems.com]

- 2. L 152804 | Neuropeptide Y Receptor | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

The NPY Y5 Receptor: A Core Regulator of Appetite and Energy Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Neuropeptide Y (NPY), a potent orexigenic peptide within the central nervous system, exerts its profound influence on appetite and energy balance through a family of G-protein coupled receptors.[1] Among these, the NPY Y5 receptor has emerged as a critical mediator of NPY's effects on food intake, making it a key area of investigation for the development of therapeutics targeting obesity and eating disorders. This technical guide provides a comprehensive overview of the role of the NPY Y5 receptor in appetite regulation, detailing its signaling pathways, the quantitative impact of its modulation, and the experimental protocols utilized in its study.

Core Function and Hypothalamic Role

The NPY Y5 receptor is predominantly expressed in the hypothalamus, a brain region integral to the regulation of feeding behavior.[1] Specifically, it is found in key nuclei such as the paraventricular nucleus (PVN), which is a critical site for the integration of signals controlling food intake.[2] Activation of the Y5 receptor by NPY stimulates food intake, with a notable preferential effect on carbohydrate consumption.[1] This orexigenic action involves a decrease in the latency to begin eating, an increase in the motivation to eat, and a delay in the onset of satiety, ultimately leading to larger meal sizes.[1]

Signaling Pathways of the NPY Y5 Receptor

The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi proteins.[3] Upon binding of NPY or a Y5-selective agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and the initiation of downstream signaling cascades.

The primary and most well-established signaling pathway involves the inhibition of adenylyl cyclase . This leads to a decrease in intracellular cyclic AMP (camp) levels.[3][4] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), a key enzyme in numerous cellular processes, including the regulation of energy metabolism.

Recent evidence also points to the involvement of other signaling pathways. Activation of the Y5 receptor has been shown to stimulate the RhoA signaling pathway , which is implicated in cytoskeleton remodeling and cell motility.[5][6] Furthermore, studies have demonstrated that Y5 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK) , a component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[7][8]

Quantitative Effects of Y5 Receptor Modulation on Food Intake

The development of selective agonists and antagonists for the NPY Y5 receptor has allowed for the quantitative assessment of its role in appetite. The following tables summarize findings from key preclinical studies.

| NPY Y5 Receptor Agonists and Food Intake in Rodents | ||||

| Compound | Species | Dose | Route of Administration | Effect on Food Intake |

| NPY | Rat | 0.7-7.0 nmol | Intracerebroventricular (ICV) | Dose-dependent increase.[9] |

| [D-Trp³²]NPY | Rat | - | ICV | Significant increase in food intake.[10] |

| NPY(2-36) | Rat | 0.7-7.0 nmol | ICV | Similar increase to NPY.[9] |

| [Leu³¹,Pro³⁴]NPY | Rat | - | ICV | Partial agonism, flatter dose-response curve.[9] |

| D-Trp³⁴NPY | Mouse | 5 and 10 µ g/day | ICV infusion | Produced hyperphagia.[5] |

| [cPP¹⁻⁷,NPY¹⁹⁻²³,Ala³¹,Aib³²,Gln³⁴]hPP | Guinea Pig | - | Third ventricle | Potently stimulated feeding, two-fold compared to NPY.[11] |

| NPY Y5 Receptor Antagonists and Food Intake in Rodents | ||||

| Compound | Species | Dose | Route of Administration | Effect on Food Intake |

| CGP 71683A | Rat | 1-100 mg/kg | Intraperitoneal (IP) | Dose-dependently inhibited food intake in 24-h fasted and diabetic rats.[12] |

| Unnamed Y5R antagonist | Mouse (Diet-induced obese) | 30 or 100 mg/kg | Oral gavage | Suppressed body weight gain.[13] |

| S 25585 | Rat | 5.0 and 7.5 mg/kg | IP | Significantly decreased overfeeding induced by ICV NPY.[14] |

| MK-0557 | Human | - | - | Caused modest weight loss in a 1-year clinical trial.[15] |

| S-234462 | Mouse (Diet-induced obese) | - | - | Significantly decreased body weight gain and food intake over 5 weeks.[16] |

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the function and signaling of the NPY Y5 receptor. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of compounds for the NPY Y5 receptor.

Materials:

-

Cell membranes prepared from cells expressing the NPY Y5 receptor.

-

Radioligand (e.g., ¹²⁵I-PYY or a selective Y5 radioligand like [¹²⁵I][hPP1–17, Ala31, Aib32]NPY).[2][17]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Non-specific binding control (a high concentration of unlabeled NPY).

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[18]

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Feeding Study in Rodents

This protocol outlines a typical experiment to assess the effect of a Y5 receptor modulator on food intake in a diet-induced obesity model.

1. Animal Model and Diet-Induced Obesity (DIO):

-

Use male C57BL/6J mice, a strain susceptible to DIO.

-

At 8 weeks of age, randomize mice into two groups: a control group fed a standard chow diet and a DIO group fed a high-fat diet (e.g., 45% kcal from fat) for a period of 15 weeks to induce obesity.[13][19]

-

Monitor body weight and food intake weekly.

2. Intracerebroventricular (ICV) Cannula Implantation:

-

For central administration of compounds, surgically implant a guide cannula into the lateral ventricle of the brain using a stereotaxic frame.

-

Allow animals to recover for at least one week post-surgery.

3. Compound Administration and Feeding Measurement:

-

Acclimate the mice to the feeding measurement apparatus (e.g., metabolic cages).

-

Administer the test compound (Y5 agonist or antagonist) or vehicle via ICV injection. A free-hand injection technique with brief isoflurane (B1672236) anesthesia can also be used for rapid and reliable delivery.[20]

-

Immediately after injection, return the mice to their cages with pre-weighed food.

-

Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.

-

For chronic studies, compounds can be administered daily via oral gavage or continuous infusion using osmotic pumps.[5][13]

4. Data Analysis:

-

Compare the food intake between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the inhibition of adenylyl cyclase by the Y5 receptor.

Materials:

-

Cells expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (agonist or antagonist) at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell lysis buffer.

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with the test compound (if an antagonist, incubate before adding an agonist).

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production. For agonist testing, co-incubate with the test compound.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.[21]

-

For agonists, plot the cAMP concentration against the log concentration of the compound to determine the EC₅₀ value. For antagonists, perform a Schild analysis to determine the pA₂ value.

Conclusion and Future Directions

The NPY Y5 receptor plays a significant, albeit complex, role in the regulation of appetite. While pharmacological studies with selective agonists and antagonists consistently demonstrate its involvement in NPY-induced feeding, the development of mild late-onset obesity in Y5 receptor knockout mice suggests the existence of compensatory mechanisms in the intricate network of appetite control.[22] The discrepancy between preclinical findings and the modest effects of Y5 antagonists in clinical trials highlights the challenges in translating rodent models to human obesity.[15]

Future research will likely focus on elucidating the interplay between the Y5 receptor and other appetite-regulating pathways, as well as exploring the therapeutic potential of targeting multiple NPY receptors simultaneously. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of the NPY Y5 receptor and its potential as a therapeutic target.

References

- 1. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Neuropeptide Y inhibits [Ca2+]i changes in rat retinal neurons through NPY Y1, Y4, and Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Characterisation of the neuropeptide Y receptor that mediates feeding in the rat: a role for the Y5 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. content-assets.jci.org [content-assets.jci.org]

- 13. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A potent and selective NPY Y5 antagonist reduces food intake but not through blockade of the NPY Y5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PlumX [plu.mx]

- 17. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Diet-induced obesity murine model [protocols.io]

- 20. Free-Hand Intracerebroventricular Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Receptor subtypes Y1 and Y5 mediate neuropeptide Y induced feeding in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

L-152804: A Comprehensive Technical Guide on its Antagonistic Effects on Feeding Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. It details the compound's mechanism of action, its effects on feeding behavior, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of appetite regulation and the development of anti-obesity therapeutics.

Introduction to L-152804 and the NPY Y5 Receptor

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most potent orexigenic (appetite-stimulating) neurotransmitters in the central nervous system. It exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in the regulation of food intake. The NPY Y5 receptor is predominantly expressed in the hypothalamus, a key brain region controlling energy homeostasis. Its activation leads to an increase in food consumption, making it a significant target for the development of anti-obesity drugs.

L-152804 is a xanthene-based, orally active, and selective antagonist of the NPY Y5 receptor. It has been instrumental as a research tool to elucidate the physiological role of the Y5 receptor in feeding behavior.

Mechanism of Action and Signaling Pathway

L-152804 functions by competitively binding to the NPY Y5 receptor, thereby preventing the endogenous ligand, NPY, from activating it. The Y5 receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-152804 blocks this signaling cascade. Furthermore, NPY Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, a downstream signaling cascade involved in cellular processes. By blocking the Y5 receptor, L-152804 is presumed to inhibit these downstream signaling events that contribute to increased appetite.

Figure 1: NPY Y5 Receptor Signaling Pathway and L-152804 Inhibition.

Quantitative Data on L-152804

The following tables summarize the key quantitative data for L-152804 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of L-152804

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | Y5 | 26 nM | |

| Ki | Rat | Y5 | 31 nM | |

| IC50 | Human | Y5 | 210 nM | |

| Affinity | Human | Y1, Y2, Y4 | No significant affinity at 10 µM |

Table 2: In Vivo Effects of L-152804 on Feeding Behavior

| Species | Model | L-152804 Dose | Agonist | Effect on Food Intake | Reference |

| Rat (satiated) | ICV Injection | 30 µg (ICV) | 5 µg bPP (ICV) | Significant inhibition | |

| Rat (satiated) | Oral Gavage | 10 mg/kg (oral) | 5 µg bPP (ICV) | Significant inhibition | |

| Rat (satiated) | ICV/Oral | 30 µg (ICV) / 10 mg/kg (oral) | 5 µg NPY (ICV) | No significant inhibition | |

| Diet-Induced Obese Mice | Chronic Oral Administration | 30 and 100 mg/kg/day | - | Dose-dependent suppression of body weight gain |

Experimental Protocols

This section provides a representative methodology for evaluating the effect of L-152804 on agonist-induced feeding in rats, synthesized from established protocols.

Intracerebroventricular (ICV) Cannula Implantation

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into the lateral ventricle using predetermined coordinates from a rat brain atlas.

-

Securing the Cannula: The cannula is secured to the skull using dental cement and skull screws. A dummy cannula is inserted to prevent blockage.

-

Recovery: Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.

L-152804 Administration and Feeding Study

-

Habituation: Rats are individually housed and habituated to the experimental conditions, including handling and the presence of pre-weighed food chow.

-

Drug Preparation: L-152804 is dissolved in a suitable vehicle (e.g., 10% DMSO in saline). The agonist, such as bovine Pancreatic Polypeptide (bPP), is dissolved in sterile saline.

-

Administration:

-

Intracerebroventricular (ICV): A predetermined dose of L-152804 or vehicle is infused directly into the lateral ventricle via the implanted cannula using a microinjection pump.

-

Oral Gavage: L-152804 or vehicle is administered directly into the stomach using a gavage needle.

-

-

Agonist Challenge: Following a specific pretreatment time after L-152804 administration, the orexigenic agonist (e.g., bPP) is administered via the ICV route.

-

Food Intake Measurement: Pre-weighed food is provided to the animals immediately after the agonist injection. Food consumption is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: The cumulative food intake at each time point is calculated and statistically analyzed to compare the effects of L-152804 treatment with the vehicle control group.

Figure 2: General Experimental Workflow for Evaluating L-152804's Effect on Feeding.

Summary and Conclusion

L-152804 is a highly selective and orally bioavailable NPY Y5 receptor antagonist that has proven to be an invaluable tool for investigating the role of this receptor in the regulation of feeding behavior. In vivo studies have consistently demonstrated its ability to inhibit food intake induced by Y5 receptor agonists. The data presented in this guide highlight the potential of targeting the NPY Y5 receptor for the development of novel anti-obesity therapeutics. Further research utilizing compounds like L-152804 will continue to advance our understanding of the complex neural circuits governing appetite and energy balance.

In-depth Technical Guide: In Vivo and In Vitro Studies of L-152,804

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-152,804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] NPY is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems and is implicated in the regulation of food intake, energy homeostasis, and other physiological processes. The NPY system exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y5 receptor subtype being of particular interest as a potential target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of L-152,804, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Compound Information

| Property | Value |

| IUPAC Name | (3aR,4S,9bS)-4-(4-((2,2-Diphenylethyl)amino)phenyl)-N,N-dimethylhexahydro-1H-cyclopenta[b]quinoline-8-carboxamide |

| Molecular Formula | C36H39N3O |

| Molecular Weight | 533.72 g/mol |

| Class | Non-peptide Neuropeptide Y Y5 Receptor Antagonist |

| Activity | Orally active and brain penetrable[1][2] |

In Vitro Studies

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. In the case of L-152,804, these assays have demonstrated its high affinity for the NPY Y5 receptor.

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| NPY Y5 | Human | [125I]Peptide YY | 26 | [1] |

| NPY Y5 | Rat | [125I]Peptide YY | 31 | [1] |

| NPY Y1 | Human | Not Specified | >10,000 | [1] |

| NPY Y2 | Human | Not Specified | >10,000 | [1] |

| NPY Y4 | Human | Not Specified | >10,000 | [1] |

A detailed, publicly available protocol for the specific binding assays of L-152,804 is limited. However, a general methodology can be inferred from standard practices and the available literature.

1. Membrane Preparation:

-

Membranes are prepared from cell lines stably expressing the human or rat NPY Y5 receptor (e.g., CHO or LMtk cells).

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

-

The supernatant is then ultracentrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, the radioligand ([125I]Peptide YY), and varying concentrations of the unlabeled competitor (L-152,804).

-

The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY Y5 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of L-152,804 that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to assess the ability of a compound to modulate receptor activity. For L-152,804, its antagonist activity at the NPY Y5 receptor has been confirmed through intracellular calcium mobilization assays.

| Assay | Cell Line | Agonist | IC50 (nM) | Reference |

| Calcium Mobilization | LMtk cells expressing human Y5 receptor | 100 nM NPY | 210 | [2] |

The NPY Y5 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium levels.

1. Cell Culture and Plating:

-

A suitable cell line (e.g., LMtk or CHO cells) stably expressing the human NPY Y5 receptor is cultured under standard conditions.

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Loading with Calcium Indicator Dye:

-

The cell culture medium is removed, and the cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The dye is loaded into the cells for a specific time at a controlled temperature (e.g., 37°C).

3. Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the addition of compounds.

-

L-152,804 at various concentrations is added to the wells, followed by the addition of an NPY Y5 receptor agonist (e.g., NPY).

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

4. Data Analysis:

-

The antagonist effect of L-152,804 is determined by its ability to inhibit the agonist-induced increase in fluorescence.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of L-152,804 and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

In vivo studies are essential to evaluate the physiological effects and pharmacokinetic properties of a drug candidate in a living organism. L-152,804 has been investigated in rodent models to assess its impact on food intake and body weight.

Quantitative Data: In Vivo Efficacy

| Animal Model | Agonist | L-152,804 Dose | Route of Administration | Effect | Reference |

| Satiated Sprague-Dawley Rats | Bovine Pancreatic Peptide (bPP; 5 µg, i.c.v.) | 30 µg | i.c.v. | Significant inhibition of bPP-induced food intake | [1] |

| Satiated Sprague-Dawley Rats | Bovine Pancreatic Peptide (bPP; 5 µg, i.c.v.) | 10 mg/kg | Oral | Significant inhibition of bPP-induced food intake | [1] |

| Satiated Sprague-Dawley Rats | NPY (5 µg, i.c.v.) | 30 µg | i.c.v. | No significant inhibition of NPY-induced food intake | [1] |

| Satiated Sprague-Dawley Rats | NPY (5 µg, i.c.v.) | 10 mg/kg | Oral | No significant inhibition of NPY-induced food intake | [1] |

| Diet-induced Obese Mice | - | Not specified | Oral | Causes weight loss by modulating food intake and energy expenditure |

Experimental Protocol: In Vivo Feeding Studies in Rats

1. Animals and Housing:

-

Male Sprague-Dawley rats are typically used.

-

Animals are individually housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food and water, unless otherwise specified for the experiment (e.g., satiated or fasted conditions).

2. Drug Administration:

-

For intracerebroventricular (i.c.v.) administration, a cannula is surgically implanted into the lateral ventricle of the brain.

-

For oral administration, L-152,804 is typically formulated in a suitable vehicle and administered via oral gavage.

3. Experimental Procedure (Agonist-Induced Feeding):

-

Animals are habituated to the experimental conditions.

-

L-152,804 or its vehicle is administered at a specified time before the agonist.

-

An NPY Y5 receptor agonist (e.g., bovine pancreatic peptide) or a non-selective NPY agonist (e.g., NPY) is administered (i.c.v.).

-

Pre-weighed food is provided, and food intake is measured at various time points after agonist administration by weighing the remaining food.

4. Data Analysis:

-

The cumulative food intake is calculated for each animal.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between different treatment groups.

Pharmacokinetics

Signaling Pathways and Experimental Workflows

NPY Y5 Receptor Signaling Pathway

References

The Pharmacokinetics and Pharmacodynamics of L-152,804: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-152,804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. It has demonstrated efficacy in preclinical models of feeding behavior, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of L-152,804, including detailed experimental protocols and visualizations of key biological pathways and workflows to support further research and development.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating food intake, energy homeostasis, and other physiological processes through its interaction with a family of G-protein coupled receptors (GPCRs).[1] Among these, the Y5 receptor subtype is of particular interest as a target for the development of anti-obesity therapeutics. L-152,804 has emerged as a valuable pharmacological tool for investigating the role of the Y5 receptor in these processes due to its high selectivity and oral bioavailability.[2]

Pharmacodynamics

The pharmacodynamic profile of L-152,804 is characterized by its high affinity and selective antagonism of the NPY Y5 receptor.

Receptor Binding Affinity

L-152,804 demonstrates potent and selective binding to the human and rat NPY Y5 receptors. The inhibitory constant (Ki) values, determined through radioligand binding assays, are summarized in the table below.

| Receptor | Species | Kᵢ (nM) |

| NPY Y5 | Human | 26[2] |

| NPY Y5 | Rat | 31[2] |

| NPY Y1 | Human | >10,000[2] |

| NPY Y2 | Human | >10,000[2] |

| NPY Y4 | Human | >10,000[2] |

| Table 1: Receptor Binding Affinity of L-152,804 |

Functional Antagonism

L-152,804 effectively antagonizes the downstream signaling initiated by NPY binding to the Y5 receptor. This has been demonstrated through intracellular calcium mobilization assays.

| Assay | Cell Line | Agonist | IC₅₀ (nM) |

| Intracellular Calcium Mobilization | CHO cells expressing human Y5 receptor | NPY (100 nM) | 210[2] |